molecular formula C8H6N2O2S B597998 3-Aminothieno[3,2-b]pyridine-2-carboxylic acid CAS No. 1203257-15-1

3-Aminothieno[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B597998
CAS No.: 1203257-15-1
M. Wt: 194.208
InChI Key: MYDSAMPAYOLUMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminothieno[3,2-b]pyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C8H6N2O2S. It is characterized by a fused ring system consisting of a thieno and pyridine ring, with an amino group at the 3-position and a carboxylic acid group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminothieno[3,2-b]pyridine-2-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate thieno and pyridine derivatives under specific conditions. For example, the reaction of ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate with sodium hydroxide in dioxane, followed by acidification with citric acid, yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve optimization of the laboratory-scale synthesis for larger-scale production. This would include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Aminothieno[3,2-b]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, meta-chloroperbenzoic acid.

    Reduction: Sodium borohydride.

    Substitution: Various alkyl halides, acyl chlorides, and anhydrides.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted thieno[3,2-b]pyridine derivatives .

Scientific Research Applications

3-Aminothieno[3,2-b]pyridine-2-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Aminothieno[3,2-b]pyridine-2-carboxylic acid is unique due to its specific ring fusion and functional groups, which confer distinct reactivity and potential for diverse applications in research and industry. Its ability to inhibit specific enzymes like LIMK1 highlights its potential in medicinal chemistry .

Properties

IUPAC Name

3-aminothieno[3,2-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c9-5-6-4(2-1-3-10-6)13-7(5)8(11)12/h1-3H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYDSAMPAYOLUMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(S2)C(=O)O)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.